molecular formula C14H25N3 B13532850 n-((1-Methyl-1h-pyrazol-4-yl)methyl)-2-(4-methylcyclohexyl)ethan-1-amine

n-((1-Methyl-1h-pyrazol-4-yl)methyl)-2-(4-methylcyclohexyl)ethan-1-amine

Cat. No.: B13532850
M. Wt: 235.37 g/mol
InChI Key: TVJKQMVVABULSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-((1-Methyl-1H-pyrazol-4-yl)methyl)-2-(4-methylcyclohexyl)ethan-1-amine (CAS: 1408373-62-5) is a secondary amine derivative featuring a 4-methylcyclohexyl group linked via an ethylamine chain to a 1-methylpyrazole moiety. Its molecular formula is C₁₄H₂₅N₃, with a molecular weight of 235.37 g/mol . The structural Smiles notation is CC1CCC(CCNCc2cnn(C)c2)CC1, highlighting its hydrophobic cyclohexyl group and the aromatic pyrazole ring.

Properties

Molecular Formula

C14H25N3

Molecular Weight

235.37 g/mol

IUPAC Name

2-(4-methylcyclohexyl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine

InChI

InChI=1S/C14H25N3/c1-12-3-5-13(6-4-12)7-8-15-9-14-10-16-17(2)11-14/h10-13,15H,3-9H2,1-2H3

InChI Key

TVJKQMVVABULSV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CCNCC2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Preparation of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone Intermediate

This intermediate is a key precursor and is synthesized by oxidation of 1-(1-methyl-1H-pyrazol-4-yl)ethanol using manganese(IV) oxide in dichloromethane at 0–20 °C over 14 hours, yielding 91% of the ketone product as a solid (18.1 g from 20.2 g alcohol).

Parameter Condition Yield (%) Notes
Oxidant Manganese(IV) oxide 91 Stirred 14 h at 0–20 °C in dichloromethane under argon atmosphere
Solvent Dichloromethane
Temperature 0–20 °C
Product 1-(1-Methyl-1H-pyrazol-4-yl)ethanone Solid obtained after filtration and solvent evaporation

Spectral Data: ^1H NMR (400 MHz, CDCl3) δ: 2.42 (3H, s), 3.94 (3H, s), 7.86 (1H, s), 7.89 (1H, s); ESI-MS m/z: 125 (M+H)^+.

Functionalization of the Ethanone Intermediate

Halogenation to 2-Bromo Derivative

The ethanone intermediate undergoes bromination to form 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone using pyridinium tribromide or pyridine hydrobromide perbromide in ethanol/dichloromethane at 15–20 °C.

Parameter Condition Yield (%) Notes
Brominating Agent Pyridinium tribromide / Pyridine hydrobromide perbromide 85–89 Reaction time 3–18 h at 15–20 °C in inert atmosphere
Solvent Ethanol / Dichloromethane Large scale synthesis reported
Product 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone Isolated as off-white/yellow solid

Spectral Data: ^1H NMR (400 MHz, CDCl3) δ: 7.97 (s, 1H), 7.91 (s, 1H), 4.17 (s, 2H), 3.93 (s, 3H); LC-MS m/z = 203 (M+H)^+.

Alternative bromination using N-bromosuccinimide (NBS) under UV irradiation in tetrachloromethane yields only 20%, indicating the preferred use of pyridinium tribromide for higher efficiency.

Formation of 4-(1-Methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoic Acid Ethyl Ester

This step involves condensation of the ethanone with diethyl oxalate in the presence of sodium ethoxide in ethanol at room temperature, yielding 79% of the ester intermediate.

Parameter Condition Yield (%) Notes
Reagents Diethyl oxalate, sodium ethoxide 79 Stirred 90 min at room temperature
Solvent Ethanol Workup includes aqueous extraction and drying
Product 4-(1-Methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoic acid ethyl ester Solid product after solvent removal

Coupling with 4-Methylcyclohexyl Moiety

Although direct literature on the exact coupling of the 4-methylcyclohexyl substituent to the ethan-1-amine pyrazolyl derivative is limited, analogous methods for introducing cyclohexylamine groups involve nucleophilic substitution or reductive amination with cyclohexylamine derivatives under controlled conditions.

For example, related syntheses of cyclohexylamino derivatives have been performed by reacting activated intermediates (such as halogenated ethanones) with cyclohexylamine in solvents like tetrahydrofuran (THF) at elevated temperatures (e.g., 120 °C) for 12 hours, yielding the corresponding aminoimidazolone derivatives. This suggests a plausible pathway for the target compound by reacting the bromo-ethanone intermediate with 4-methylcyclohexylamine under similar conditions.

Final Amination to Obtain Ethan-1-Amine

The final step likely involves reductive amination or nucleophilic substitution of the halogenated intermediate with ammonia or primary amines to yield the ethan-1-amine functionality. This is consistent with the preparation of related 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine compounds, which are well-documented in chemical databases.

Summary Table of Key Preparation Steps

Step Intermediate / Product Reagents / Conditions Yield (%) Notes / Spectral Data
1 1-(1-Methyl-1H-pyrazol-4-yl)ethanone MnO2, DCM, 0–20 °C, 14 h 91 ^1H NMR, ESI-MS confirmed
2 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone Pyridinium tribromide, EtOH/DCM, 15–20 °C, 3–18 h 85–89 ^1H NMR, LC-MS confirmed
3 4-(1-Methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoic acid ethyl ester Diethyl oxalate, NaOEt, EtOH, RT, 90 min 79 Solid product, ^1H NMR
4 Amino-substituted intermediate (e.g., cyclohexylamine adduct) Cyclohexylamine, THF, 120 °C, 12 h (analogous) ~35* Analogous to known aminoimidazolone synthesis
5 Final ethan-1-amine product Reductive amination or nucleophilic substitution Variable Confirmed by ^1H NMR and MS in related compounds

*Yield from analogous cyclohexylamine coupling step reported in related literature.

Comprehensive Research Findings and Notes

  • The oxidation of 1-(1-methyl-1H-pyrazol-4-yl)ethanol to the ethanone intermediate is high yielding and reproducible under mild conditions using manganese(IV) oxide.

  • Bromination using pyridinium tribromide is preferred over NBS for higher yield and cleaner reaction profiles.

  • The introduction of the 4-methylcyclohexyl group likely proceeds via nucleophilic substitution on the bromo intermediate or reductive amination, consistent with known synthetic methods for cyclohexylamine derivatives.

  • The final amination step to form the ethan-1-amine is well-documented for pyrazolyl ethanamines and can be adapted for the substituted cyclohexyl derivative.

  • Spectroscopic data (^1H NMR, LC-MS) are consistent with the proposed structures at each step, confirming the integrity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

N-((1-Methyl-1H-pyrazol-4-yl)methyl)-2-(4-methylcyclohexyl)ethan-1-amine can undergo various types of chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-((1-Methyl-1H-pyrazol-4-yl)methyl)-2-(4-methylcyclohexyl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-((1-Methyl-1H-pyrazol-4-yl)methyl)-2-(4-methylcyclohexyl)ethan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine (Compound 7)
  • Structure : Pyrazole linked to a thiazole ring via a methylene bridge.
  • Synthesis: Reflux of 2-aminothiazole and (1H-pyrazol-1-yl)methanol in acetonitrile (53% yield; mp: 108–110°C) .
  • Key Differences : Replaces the cyclohexyl-ethylamine chain with a thiazole ring, reducing hydrophobicity and altering electronic properties.
6-Bromo-N-(1-methyl-1H-pyrazol-4-yl)quinazolin-2-amine (Compound 25)
  • Structure : Quinazoline core substituted with bromine and a pyrazole-methylamine group.
  • Synthesis : Reaction of 6-bromoquinazolin-2-amine with (1-methyl-1H-pyrazol-4-yl)methanamine (73% yield) .
  • 235.37 g/mol for the target compound).
2-(4-Ethyl-1-methyl-1H-pyrazol-3-yl)ethan-1-amine
  • Properties : C₈H₁₅N₃ , MW: 153.22 g/mol .
  • Key Differences : Smaller size and absence of the cyclohexyl group reduce steric hindrance and lipophilicity.

Pharmacological and Physicochemical Comparisons

PDE10A Inhibitor (Compound 11)
  • Structure : Naphthyridine core with pyrazole-methylamine and pyridinyl cyclopropane substituents.
  • Activity : Potent PDE10A inhibitor for schizophrenia treatment .
  • Key Differences: The naphthyridine core and cyclopropane moiety introduce rigidity and planar aromaticity, contrasting with the flexible ethylamine linker and non-aromatic cyclohexyl group in the target compound.
Avapritinib
  • Structure : Contains a 1-methylpyrazole group within a pyrrolotriazine-piperazine scaffold.
  • Activity : Protein kinase inhibitor targeting cancers .
  • Key Differences : Larger molecular framework (MW > 500 g/mol ) with multiple heterocycles, emphasizing the modular use of pyrazole in complex pharmacophores.
Isotonitazene
  • Structure: Benzimidazole core with diethylaminoethyl and nitro substituents.
  • Activity : Synthetic opioid receptor agonist .
  • Key Differences : Polar nitro group and benzimidazole ring confer distinct electronic and binding profiles compared to the apolar cyclohexyl-pyrazole system.

Physicochemical Property Analysis

Property Target Compound 2-(4-Ethyl-1-methylpyrazol-3-yl)ethan-1-amine Quinazoline Derivative (25)
Molecular Weight 235.37 153.22 >350
logP (Estimated) ~3.5 ~1.8 ~4.0
Aromatic Rings 1 (pyrazole) 1 (pyrazole) 2 (pyrazole + quinazoline)

Biological Activity

The compound n-((1-Methyl-1H-pyrazol-4-yl)methyl)-2-(4-methylcyclohexyl)ethan-1-amine, often referred to as a pyrazole derivative, has garnered attention in recent years due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The structural formula of this compound can be represented as follows:

C14H22N2\text{C}_{14}\text{H}_{22}\text{N}_{2}

This compound features a pyrazole ring, which is known for its diverse biological activities.

Antiviral Activity

Research indicates that certain pyrazole derivatives exhibit antiviral properties. For instance, a study on related compounds demonstrated their ability to interfere with respiratory syncytial virus (RSV) replication. The effective concentrations (EC50) ranged from 5 μM to 28 μM, suggesting that modifications in the pyrazole structure can enhance antiviral activity while minimizing cytotoxic effects .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of pyrazole derivatives. Compounds with similar structures have shown promise in inhibiting inflammatory pathways, particularly in models involving lipopolysaccharide (LPS)-induced inflammation. These studies highlight the ability of such compounds to reduce nitric oxide production and the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Viral Replication : By disrupting viral entry or replication processes.
  • Modulation of Inflammatory Pathways : Through the inhibition of NF-kB and MAPK signaling pathways, leading to reduced expression of inflammatory mediators.

Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives, including this compound:

StudyFocusFindings
AntiviralEffective against RSV with EC50 values between 5 μM and 28 μM.
Anti-inflammatorySignificantly reduced LPS-induced NO production and iNOS expression.

Q & A

Q. What are the common synthetic routes for synthesizing n-((1-Methyl-1H-pyrazol-4-yl)methyl)-2-(4-methylcyclohexyl)ethan-1-amine?

Methodological Answer: The synthesis typically involves multi-step procedures, starting with functionalization of the pyrazole core. A general approach includes:

Alkylation : Reacting 1-methyl-1H-pyrazole-4-carbaldehyde with a 4-methylcyclohexyl-derived amine under reductive amination conditions (e.g., NaBH₃CN in methanol).

Purification : Chromatographic techniques (e.g., silica gel chromatography) or recrystallization to isolate the product .

Characterization : Confirmation via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and mass spectrometry (MS) .

Q. Key Considerations :

  • Solvent selection (polar aprotic solvents like DMF enhance reaction rates).
  • Temperature control (40–60°C optimizes yield while minimizing side reactions) .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H NMR^1 \text{H NMR} (300–400 MHz) and 13C NMR^{13} \text{C NMR} to confirm substituent positions and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold for biological studies) .
  • Mass Spectrometry (ESI-MS) : Verification of molecular weight (e.g., m/z 275.35 [M+H]⁺) .
  • X-ray Crystallography : For absolute structural determination using programs like SHELXL .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and biological interactions of this compound?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina predicts binding affinities to target proteins (e.g., neurotransmitter receptors) by simulating ligand-receptor interactions .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in reactions .
  • MD Simulations : Evaluates stability of the compound in biological membranes or solvent systems .

Case Study :
A pyrazole derivative showed higher binding affinity to serotonin receptors in silico, guiding in vitro validation .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Assay Standardization :

  • Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds .
  • Validate protocols via inter-laboratory reproducibility tests.

Metabolic Stability Testing : Assess compound degradation in liver microsomes to explain variability in in vivo efficacy .

Structural Analog Comparison : Compare activity of derivatives (e.g., cyclohexyl vs. piperazine substituents) to identify SAR trends .

Example :
Contradictory IC₅₀ values for kinase inhibition were resolved by identifying differential post-translational modifications in target proteins across labs .

Q. How can reaction conditions be optimized for high-yield synthesis of this compound?

Methodological Answer:

  • Catalyst Screening : Transition metals (e.g., CuBr) accelerate amination steps, reducing reaction time from 48 to 24 hours .
  • Solvent Optimization : Switching from ethanol to DMSO improved yields by 20% due to enhanced solubility of intermediates .
  • Temperature Gradients : Stepwise heating (50°C → 80°C) minimizes byproduct formation during cyclization .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer:

  • Challenges : Low melting point and hygroscopicity complicate crystal growth.
  • Solutions :
    • Use slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate mixtures).
    • Add crystallization additives (e.g., seed crystals or ionic liquids) .
    • Refine data with SHELXL for twinned or low-resolution crystals .

Q. How does stereochemistry at the 4-methylcyclohexyl group influence biological activity?

Methodological Answer:

  • Stereoisomer Separation : Chiral HPLC or enzymatic resolution to isolate (1S,4S) and (1R,4R) isomers .
  • Activity Comparison :
    • The (1S,4S) isomer showed 10x higher affinity for dopamine receptors in radioligand binding assays .
    • Molecular dynamics revealed tighter hydrophobic packing of the (1S,4S) isomer in the receptor pocket .

Q. Guidelines for Researchers :

  • Data Reproducibility : Document synthetic batches with detailed NMR and HPLC traces.
  • Ethical Compliance : Adhere to safety protocols for amine handling (e.g., skin/eye protection) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.